molecular formula C9H15NO2 B2571850 3-(2-Methylpropyl)piperidine-2,6-dione CAS No. 1341348-16-0; 916982-10-0

3-(2-Methylpropyl)piperidine-2,6-dione

Cat. No.: B2571850
CAS No.: 1341348-16-0; 916982-10-0
M. Wt: 169.224
InChI Key: WEZUFXFNCUIEHP-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)piperidine-2,6-dione (CAS 916982-10-0), also known as Pregabalin Impurity B, is a heterocyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Structurally, it features a piperidine-2,6-dione core substituted with a 2-methylpropyl (isobutyl) group at the 3-position. This compound is primarily recognized as a synthesis impurity in the production of pregabalin, a medication used for neuropathic pain and epilepsy . Its significance lies in quality control during pharmaceutical manufacturing, necessitating precise detection and quantification methods.

Properties

CAS No.

1341348-16-0; 916982-10-0

Molecular Formula

C9H15NO2

Molecular Weight

169.224

IUPAC Name

3-(2-methylpropyl)piperidine-2,6-dione

InChI

InChI=1S/C9H15NO2/c1-6(2)5-7-3-4-8(11)10-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

WEZUFXFNCUIEHP-UHFFFAOYSA-N

SMILES

CC(C)CC1CCC(=O)NC1=O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-2,6-dione Family

3-Alkylated 3-(4-Aminophenyl)piperidine-2,6-diones

A series of compounds described by Hartmann and Batzl (1986) includes 3-alkyl-substituted derivatives of 3-(4-aminophenyl)piperidine-2,6-dione (e.g., methyl, ethyl, isopropyl, isobutyl, etc.) . These compounds were designed as aromatase inhibitors to block estrogen biosynthesis for breast cancer therapy. Key differences from 3-(2-methylpropyl)piperidine-2,6-dione include:

  • Substituent Diversity: The presence of a 4-aminophenyl group in addition to alkyl chains (e.g., isobutyl in compound 7) .
  • Biological Activity: These derivatives exhibit potent inhibition of human placental aromatase, with compound 10 (isopentyl-substituted) showing 93-fold higher activity than aminoglutethimide (AG), a reference drug . In contrast, this compound lacks the 4-aminophenyl moiety, rendering it pharmacologically inert in this context.

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Primary Application Key Finding(s)
This compound 3-isobutyl 169.22 Pharmaceutical impurity Detected via HPLC in pregabalin QC
AG Derivatives (e.g., compound 7) 3-isobutyl + 4-aminophenyl ~260–300 (estimated) Aromatase inhibition 7-fold stronger inhibition than AG
Actinocycline (云南放线酮) 4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl] Undisclosed Antimicrobial agent Detected via bioassay/HPLC
Actinocycline (4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]piperidine-2,6-dione)

This compound, studied for its antimicrobial properties, shares the piperidine-2,6-dione core but features a hydroxyethyl-cyclohexyl substituent . Key distinctions include:

  • Complex Substituent : The cyclohexyl-hydroxyethyl group likely enhances steric bulk and hydrogen-bonding capacity, influencing its antimicrobial activity.
  • Detection Methods: Actinocycline quantification employs bioassays, spectrophotometry, and HPLC, with HPLC offering the highest sensitivity for low-sample analysis . In contrast, this compound is typically analyzed via HPLC due to its role as a low-abundance impurity .

Functional Analogues in Drug Development

Pregabalin and Related Impurities

Unlike pregabalin, which modulates calcium channels, the dione derivative lacks the GABA-mimetic side chain, rendering it therapeutically inactive .

Research Findings and Implications

  • Synthetic Challenges : The isobutyl group in this compound may arise from incomplete alkylation or side reactions during pregabalin synthesis, necessitating stringent process control .
  • Structure-Activity Relationships (SAR): In aromatase inhibitors, alkyl chain length and branching (e.g., isopentyl in compound 10) significantly enhance activity . However, the absence of a 4-aminophenyl group in this compound eliminates such pharmacological effects.
  • Analytical Considerations: Actinocycline’s detection via bioassays highlights the importance of functional activity testing, whereas HPLC remains the gold standard for quantifying synthetic impurities like this compound .

Q & A

What are the key experimental design considerations for synthesizing 3-(2-Methylpropyl)piperidine-2,6-dione?

Level: Basic
Answer: Synthesis requires careful selection of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to optimize yield and purity. Statistical methods like factorial design (e.g., orthogonal arrays) can minimize trial runs while identifying critical variables. For example, fractional factorial designs help prioritize factors like reaction time and stoichiometry . Characterization via NMR, HPLC, and X-ray crystallography ensures structural fidelity, particularly for verifying the piperidine-2,6-dione backbone and substituent placement .

How can computational tools enhance reaction pathway optimization for derivatives of this compound?

Level: Advanced
Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling in silico screening of reaction conditions. Tools like ICReDD integrate computational predictions with experimental validation, reducing time spent on unviable pathways . For instance, reaction path searches can model the steric effects of the 2-methylpropyl group on ring closure kinetics .

What methodologies address contradictions in reported polymorphic forms of this compound?

Level: Advanced
Answer: Discrepancies in polymorph characterization (e.g., solubility, stability) require synchrotron X-ray diffraction and thermal analysis (DSC/TGA) to resolve. Cross-referencing experimental data with computational crystal structure prediction (CSP) tools ensures consistency . For example, lattice energy calculations can explain discrepancies in melting points between polymorphs .

What statistical approaches are recommended for optimizing biological activity assays involving this compound?

Level: Basic
Answer: Response Surface Methodology (RSM) or Box-Behnken designs are ideal for multi-variable optimization (e.g., dose-response, incubation time). These methods reduce experimental runs while modeling interactions between variables like pH and temperature . For instance, RSM can optimize IC50 determination in enzyme inhibition studies, accounting for the compound’s solubility limitations .

How do membrane separation technologies improve purification of this compound?

Level: Advanced
Answer: Nanofiltration or reverse osmosis membranes selectively isolate the compound from reaction byproducts based on molecular weight and hydrophobicity. Computational fluid dynamics (CFD) simulations predict flux and rejection rates, guiding membrane selection . For example, membrane pore size must accommodate the compound’s ~200 Da molecular weight while excluding larger impurities .

What strategies mitigate data variability in spectroscopic characterization?

Level: Basic
Answer: Standardized protocols (e.g., controlled humidity for IR spectroscopy) and replicate sampling reduce variability. Advanced signal processing (e.g., Fourier self-deconvolution for NMR) sharpens peaks obscured by the compound’s conformational flexibility . Internal standards (e.g., TMS for NMR) ensure calibration accuracy .

How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Level: Advanced
Answer: Pharmacokinetic modeling (e.g., PBPK) bridges in vitro-in vivo gaps by simulating absorption/distribution. Metabolite profiling via LC-MS identifies degradation products that may alter activity . For example, the 2-methylpropyl group’s lipophilicity may enhance membrane permeability in vitro but reduce bioavailability in vivo due to plasma protein binding .

What advanced techniques validate the compound’s role in materials science applications?

Level: Advanced
Answer: Dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) assess its performance in polymer matrices. Computational simulations (e.g., MD for tensile strength predictions) guide experimental validation . For instance, the piperidine ring’s rigidity may enhance thermal stability in epoxy composites .

How should researchers design stability studies under varying environmental conditions?

Level: Basic
Answer: Accelerated stability testing (e.g., ICH Q1A guidelines) uses elevated temperature/humidity to predict shelf life. DOE principles (e.g., full factorial designs) evaluate interactions between light, oxygen, and moisture . HPLC-MS monitors degradation products, particularly hydrolysis of the dione ring under acidic conditions .

What computational frameworks improve reaction scalability from lab to pilot plant?

Level: Advanced
Answer: Process intensification tools (e.g., Aspen Plus) simulate heat/mass transfer limitations at scale. Sensitivity analysis identifies critical parameters (e.g., mixing efficiency for exothermic reactions) . For example, scaling the 2-methylpropyl substitution reaction may require transitioning from batch to continuous flow reactors to manage heat dissipation .

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